Product packaging for 11-Bromo-1-undecene(Cat. No.:CAS No. 7766-50-9)

11-Bromo-1-undecene

Cat. No.: B109033
CAS No.: 7766-50-9
M. Wt: 233.19 g/mol
InChI Key: YPLVPFUSXYSHJD-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkenes in Organic Synthesis

Halogenated alkenes are a class of organic compounds that possess at least one carbon-carbon double bond and one or more halogen atoms. Their importance in organic synthesis is paramount, as they act as key intermediates in a multitude of chemical reactions. The presence of both a reactive double bond and a halogen atom provides two distinct sites for chemical modification.

The double bond can participate in various addition reactions, such as hydrogenation, hydrohalogenation, and polymerization. masterorganicchemistry.com For instance, the reaction of alkenes with halogens like bromine or chlorine leads to the formation of vicinal dihalides. masterorganicchemistry.comopenstax.org This reaction proceeds with anti stereochemistry, meaning the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.comopenstax.org

The halogen atom, being a good leaving group, is susceptible to nucleophilic substitution reactions. chemistrysteps.com This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols. The reactivity of the halogen is influenced by its position on the carbon chain and the nature of the halogen itself.

The strategic placement of these functional groups within a molecule is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Halogenated compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. cymitquimica.comrsc.org In fact, a significant percentage of newly developed agrochemicals and top-selling drugs contain one or more halogen atoms. rsc.org

Overview of 11-Bromo-1-undecene as a Versatile Chemical Intermediate

This compound (C₁₁H₂₁Br) is a colorless to pale yellow liquid that embodies the versatility of halogenated alkenes. cymitquimica.com Its structure, with a terminal double bond and a bromine atom at the end of an eleven-carbon chain, makes it an ideal intermediate for a variety of synthetic applications. cymitquimica.com

The terminal double bond can undergo polymerization, often catalyzed by metallocene catalysts, to produce brominated polyethylene (B3416737). researchgate.net This polymer can be further modified through reactions of the pendant bromo groups. The double bond also allows for other addition reactions.

The bromine atom at the 11th position serves as a reactive handle for nucleophilic substitution, allowing for the attachment of various functional groups. chemblink.com This feature is particularly useful in the synthesis of functionalized polymers and for surface modification of materials. For example, it has been used to modify thiol-terminated silica (B1680970) nanoparticles.

The dual functionality of this compound makes it a valuable tool in the development of new materials, such as advanced polymer dielectrics and anion exchange membranes for fuel cells. chemicalbook.com Its role as a building block extends to the synthesis of specialty chemicals, surfactants, and potentially as an intermediate in the creation of pharmaceutical and agricultural compounds. chemblink.com

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₂₁Br
Molecular Weight 233.19 g/mol
CAS Number 7766-50-9
Boiling Point 149-150 °C at 35 mmHg
Density 1.063 g/mL at 25 °C
Refractive Index n20/D 1.468
Solubility in Water 0.2422 mg/L at 25°C (estimated)

This table is populated with data from multiple sources. chemicalbook.comsigmaaldrich.comlabsolu.canih.govchembk.comthermofisher.in

The synthesis of this compound can be achieved through various methods, including the radical bromination of 1-undecene (B165158) using N-bromosuccinimide (NBS) or the reaction of alkenyl esters or dibromides as starting materials. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21Br B109033 11-Bromo-1-undecene CAS No. 7766-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-bromoundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLVPFUSXYSHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300900
Record name 11-Bromo-1-undecene
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Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-50-9
Record name 7766-50-9
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Record name 11-Bromo-1-undecene
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Record name 11-Bromo-1-undecene
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Synthetic Methodologies for 11 Bromo 1 Undecene

Established Synthetic Pathways

Halogenation of Undecene via Electrophilic Addition

Electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. savemyexams.com In the context of synthesizing a terminal bromoalkene like 11-Bromo-1-undecene from 1-undecene (B165158), direct addition of bromine (Br₂) across the double bond would result in the formation of 1,2-dibromoundecane, not the desired product. savemyexams.comwikipedia.org This is because the double bond in an alkene is an electron-rich region, making it susceptible to attack by electrophiles. savemyexams.com

The mechanism involves the polarization of the bromine molecule as it approaches the alkene, leading to the formation of a cyclic bromonium ion intermediate. libretexts.org The bromide ion then attacks one of the carbon atoms of the cyclic intermediate, resulting in the addition of bromine atoms to adjacent carbons. libretexts.org To achieve the desired this compound, a different approach is necessary, one that facilitates the substitution of a hydrogen atom at the terminal position with a bromine atom, rather than an addition across the double bond.

Radical Bromination of 1-Undecene using N-Bromosuccinimide (NBS)

A more effective method for producing this compound from 1-undecene is through allylic bromination using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, introduces a bromine atom at the carbon adjacent to the double bond. masterorganicchemistry.comorganic-chemistry.org While technically the "allylic" position in 1-undecene is the C-3 position, under specific conditions, radical abstraction can favor the terminal position. More commonly, however, this reagent is used to generate the desired product from a precursor where the terminal functional group is already present.

The radical bromination with NBS proceeds via a free-radical chain mechanism, which is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present, generating a bromine radical (Br•). masterorganicchemistry.comchemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the substrate to form a more stable radical intermediate and hydrogen bromide (HBr). libretexts.org The HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂). libretexts.orgyoutube.com This newly formed Br₂ then reacts with the substrate radical to yield the desired bromoalkene and another bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org

Termination: The reaction concludes when radicals combine with each other, for instance, when two bromine radicals form Br₂.

The use of NBS is advantageous as it maintains a low concentration of Br₂ and HBr in the reaction mixture, which helps to prevent competitive electrophilic addition of bromine to the double bond. organic-chemistry.orgyoutube.com

Synthesis from Alkenyl Esters or Dibromides

This compound can also be synthesized from starting materials such as alkenyl esters or dibromides. chemicalbook.comcenmed.comlookchem.com For instance, the corresponding alcohol, 10-undecen-1-ol, can be converted to the bromide through various established methods. Another pathway involves the use of 1,11-dibromoundecane, where a selective elimination reaction could potentially yield the desired terminal alkene.

Emerging and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste.

Solvent-Free Bromination Techniques (e.g., Ball Milling with NBS)

Mechanochemistry, particularly ball milling, has emerged as a promising green alternative to traditional solvent-based reactions. beilstein-journals.org In this technique, mechanical energy is used to initiate chemical reactions between solid reactants. organic-chemistry.org

Solvent-free bromination of alkenes using NBS can be achieved through ball milling. This method offers several advantages, including reduced reaction times, high yields, and the elimination of bulk solvents. organic-chemistry.orgchemrxiv.org The process involves milling the alkene with NBS, sometimes in the presence of a catalyst. rsc.orgbeilstein-journals.org Research has shown that this technique can be applied to various substrates, offering a more sustainable route for the synthesis of bromo-functionalized compounds. rsc.org For instance, a study on the mechanochemical bromination of olefins demonstrated efficient bromofunctionalization without the need for catalysts or chlorinated solvents. rsc.org While a specific yield for this compound via this method is reported to be around 50% after 24 hours, the field is under active development.

Table 1:

Method Reagents Key Features Reference(s)
Radical Bromination 1-Undecene, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) Proceeds via a free-radical chain mechanism; minimizes electrophilic addition. masterorganicchemistry.comorganic-chemistry.org
From Alkenyl Precursors Alkenyl esters or dibromides Involves conversion of other functional groups to the bromide. chemicalbook.comcenmed.comlookchem.com
Solvent-Free Bromination 1-Undecene, N-Bromosuccinimide (NBS) Green chemistry approach using ball milling; avoids hazardous solvents. rsc.org

Table 2: Compounds Mentioned in this Article

Compound Name
1,11-dibromoundecane
1,2-dibromoundecane
10-undecen-1-ol
This compound
1-undecene
Azobisisobutyronitrile
Bromine
Hydrogen bromide

Biocatalytic Bromination using Haloperoxidases

Biocatalytic methods represent a green chemistry approach to halogenation, offering high selectivity under mild reaction conditions. Halogenase enzymes, in particular, are capable of incorporating halogen atoms into organic molecules. For the synthesis of bromoalkanes, haloperoxidases are of significant interest. These enzymes catalyze the halogenation of substrates in the presence of a halide ion and an oxidant, typically hydrogen peroxide.

The general mechanism for haloperoxidase-catalyzed bromination involves the oxidation of a bromide ion (Br⁻) by the enzyme's active site, which has been activated by hydrogen peroxide. This process generates a reactive electrophilic bromine species, often described as equivalent to hypobromous acid (HOBr) or an enzyme-bound hypobromite. nih.govnih.govsnnu.edu.cn This species then acts as the brominating agent for the target substrate, such as a terminal alkene.

Two main classes of haloperoxidases are relevant in this context:

Vanadium-dependent haloperoxidases (VHPOs): These enzymes utilize a vanadium cofactor. snnu.edu.cn The catalytic cycle begins with the reaction of the vanadate (B1173111) cofactor with hydrogen peroxide, which then facilitates the oxidation of the bromide ion. snnu.edu.cnresearchgate.net The resulting electrophilic bromine can either be released into the solution to react with the substrate or remain enzyme-bound for a more controlled, site-selective halogenation. nih.govsnnu.edu.cn

Flavin-dependent halogenases (FDHs): These enzymes use a flavin cofactor (FAD) and require an external reductase and NAD(P)H to generate a peroxyflavin intermediate. This intermediate is responsible for oxidizing the halide. jove.com Single-component FDHs, which contain both the reductase and halogenase domains in one polypeptide chain, such as AetF, have been explored for the halogenation of alkenes and alkynes. jove.comacsgcipr.org

The biocatalytic bromination of undecylenic acid or its derivatives using haloperoxidases, for instance from marine algae, can be performed at ambient temperatures (e.g., 25°C). acs.org However, a significant challenge for this methodology is its scalability for industrial production. acs.org Furthermore, controlling the reaction to prevent the enzyme from being damaged by the oxidant and achieving high turnover numbers are key areas of ongoing research. jove.com

Catalytic Asymmetric Bromination

The introduction of a bromine atom to an unactivated terminal alkene like 1-undecene to create a chiral center is a formidable challenge in synthetic chemistry. nih.gov An ideal asymmetric bromination would generate one enantiomer of a chiral product in high excess. However, the development of such methods is complicated by several factors:

Background Reaction: Many brominating agents react rapidly with alkenes without a catalyst, leading to a non-selective "background" reaction that produces a racemic (equal mixture of enantiomers) product. acs.org

Regioselectivity: During the reaction, a cyclic bromonium ion intermediate is formed. For a terminal alkene, the subsequent attack by a bromide nucleophile can occur at either of the two carbons of the former double bond. Attack at the internal carbon (C2) or the terminal carbon (C1) leads to the formation of two different constitutional isomers. If the target is a chiral center at C10 (by analogy to addition to the double bond), controlling the regioselectivity is crucial.

Stereoselectivity: Even with controlled regioselectivity, the nucleophile must be delivered to a specific face of the bromonium ion intermediate to achieve high enantioselectivity. The configurational instability of bromonium ions can further complicate this, allowing for racemization pathways. acs.orgnih.gov

Despite these challenges, research into catalytic asymmetric halofunctionalization is an active field, with most success found in intramolecular reactions (e.g., bromolactonization) or with alkenes that are "activated" by nearby functional groups. nih.gov Reports on the highly enantioselective intermolecular bromination of simple, unactivated terminal alkenes are rare.

The primary strategy for achieving catalytic asymmetric transformation is the use of a chiral catalyst. This is typically a metal complex coordinated to a chiral ligand. The chiral environment created by the ligand around the metal center influences the way the substrate binds and reacts, favoring the pathway to one enantiomer over the other.

While a wide variety of chiral catalysts have been developed, finding an effective system for the direct asymmetric bromination of unactivated alkenes remains difficult. Research has explored organocatalysts and various transition metal complexes. The following table presents representative findings for the organocatalytic asymmetric dibromination of unactivated terminal alkenes, which illustrates the typical outcomes and challenges in this field. It is important to note that this compound itself is not the substrate in these examples, but analogous simple terminal alkenes are used, providing insight into the state of the art for this class of substrate.

Alkene SubstrateCatalyst SystemYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
1-OcteneUrea-based Catalyst C1 / NBS / LiBr858:185 acsgcipr.org
AllylbenzeneUrea-based Catalyst C1 / NBS / LiBr8810:190 acsgcipr.org
(4-Bromophenyl)allyl etherUrea-based Catalyst C1 / NBS / LiBr8610:188 acsgcipr.org

This table shows results for the dibromination of terminal alkenes analogous to 1-undecene, as reported in studies on organocatalytic asymmetric methods. Data is illustrative of the performance of current systems for this challenging transformation.

Among the vast array of chiral catalysts, complexes of rhodium with the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are famous for their remarkable success in other transformations, most notably asymmetric hydrogenation. acs.orgacs.org In these reactions, the Rh-BINAP complex creates a chiral pocket that forces the substrate to adopt a specific orientation, leading to highly enantioselective hydrogen delivery. acs.org This success has prompted the exploration of similar catalysts for other asymmetric reactions.

However, the application of Rhodium-BINAP complexes to the direct intermolecular bromination of simple alkenes has not yielded the same level of success. While these systems are explored for enantioselective bromination, the yields have been reported as suboptimal, often in the 30-40% range, and their general applicability for this specific transformation is not well-established. acs.org The development of rhodium-catalyzed asymmetric C-H functionalization is a broad and advancing field, but its successful application to the specific challenge of intermolecular bromination of unactivated terminal alkenes remains an area of ongoing research rather than a routine synthetic method. jove.com

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

The bromine atom at the C-11 position is a good leaving group, making the terminal carbon atom an electrophilic site susceptible to attack by various nucleophiles. These reactions are fundamental to the derivatization of 11-bromo-1-undecene.

This compound reacts with a range of nucleophiles to yield substituted undecene derivatives. The general reaction involves the replacement of the bromine atom by the incoming nucleophilic species.

Sodium Hydroxide (B78521) and Potassium Hydroxide : When heated with aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound undergoes hydrolysis. chemguide.co.ukscience-revision.co.uk The hydroxide ion (OH⁻) acts as a nucleophile, displacing the bromide ion to form 11-undecen-1-ol. chemguide.co.uklibretexts.org This reaction is typically performed under reflux in a mixed solvent system, such as ethanol (B145695) and water, to ensure miscibility of the reactants. chemguide.co.uk

Thiols and Thiol Derivatives : Thiols (R-SH) and their corresponding thiolates (RS⁻) are potent nucleophiles that readily react with this compound. For instance, reaction with potassium thioacetate (B1230152) followed by hydrolysis is a common method to synthesize undec-10-ene-1-thiol. unc.edu The thioacetate anion displaces the bromide, and subsequent cleavage of the acetyl group yields the thiol. Radical addition of thioacetic acid across the double bond can also occur, but nucleophilic substitution at the bromine-bearing carbon is a distinct and important transformation. vulcanchem.com

Amines : Amines can act as nucleophiles to displace the bromine atom, leading to the formation of substituted amines. libretexts.org For example, this compound is used in the synthesis of polypropylene-based anion exchange membranes by reacting it with trimethylamine (B31210). rsc.orgacs.org This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. rsc.org To achieve a high yield of the primary amine, an excess of ammonia (B1221849) is typically used to minimize the further reaction of the product. libretexts.orgmrcolechemistry.co.uk

Alkoxides : Alkoxides (RO⁻), the conjugate bases of alcohols, are strong nucleophiles used to synthesize ethers from alkyl halides. google.com The reaction of this compound with an alkoxide, such as sodium ethoxide, would yield an 11-ethoxy-1-undecene. This type of reaction is a classic example of the Williamson ether synthesis. The reactivity of alkoxides allows for the introduction of a wide variety of ether functionalities onto the undecene backbone. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions of this compound This table is interactive. Click on the headers to sort.

NucleophileReagent ExampleProduct ClassSpecific Product Example
HydroxideSodium Hydroxide (NaOH)Alcohol11-Undecen-1-ol
ThiolatePotassium ThioacetateThiol (after hydrolysis)Undec-10-ene-1-thiol
AmineTrimethylamine (N(CH₃)₃)Quaternary Ammonium Salt(10-Undecenyl)trimethylammonium bromide
AlkoxideSodium Ethoxide (NaOCH₂CH₃)Ether11-Ethoxy-1-undecene

The nucleophilic substitution reactions of this compound, a primary alkyl halide, predominantly proceed through the Sₙ2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.ukyoutube.com This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.orgwikipedia.org

The key features of the Sₙ2 mechanism are:

Bimolecular Rate-Determining Step : The rate of the reaction is dependent on the concentration of both the this compound (the substrate) and the nucleophile. wikipedia.orgyoutube.com

Concerted Process : Bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the bromine, occur simultaneously. libretexts.orgyoutube.com

Backside Attack : The nucleophile attacks the carbon atom from the side opposite to the bromine atom. wikipedia.org This leads to an inversion of stereochemistry at the reaction center, although for the achiral C-11 of this compound, this has no stereochemical consequence.

Transition State : The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. wikipedia.orgyoutube.com

While the Sₙ1 (unimolecular nucleophilic substitution) mechanism, which involves a carbocation intermediate, is favored for tertiary alkyl halides, it is not a significant pathway for primary halides like this compound due to the instability of primary carbocations. chemguide.co.ukmasterorganicchemistry.com Competition from E2 (bimolecular elimination) reactions can occur, especially with strong, sterically hindered bases, but Sₙ2 is the major substitution pathway. libretexts.org

The facility of this compound to undergo nucleophilic substitution makes it a versatile building block for synthesizing a wide array of monofunctional or difunctional long-chain alkenes. The resulting substituted undecenes retain the terminal double bond, which can be used for subsequent reactions like polymerization or further functionalization.

For example, the synthesis of undec-10-en-1-ylphosphonic acid involves an initial Michaelis–Arbuzov reaction where triethylphosphite acts as a nucleophile to displace the bromide from this compound. unc.edu In another application, it is used to introduce ω-unsaturated alkyl handles to ethyl cellulose (B213188) via nucleophilic substitution, with the cellulose alkoxide displacing the bromide. rsc.org It has also been employed in the synthesis of functional γ-thiolactones, where its use prevents an undesired intramolecular nucleophilic substitution that occurs with shorter-chain bromoalkenes. acs.orgnih.govacs.org

Reaction Mechanisms (e.g., Sₙ2 pathways)

Addition Reactions of the Alkene Moiety

The terminal carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to electrophilic addition reactions.

This compound reacts with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction across the double bond. This reaction typically proceeds in an inert organic solvent. libretexts.org The addition of bromine, for instance, results in the formation of 1,2,11-tribromoundecane. libretexts.orgchemguide.co.uk

The mechanism for this reaction involves the following steps:

Polarization and Electrophilic Attack : As a halogen molecule (e.g., Br₂) approaches the electron-rich double bond, the π electrons induce a dipole in the Br-Br bond. libretexts.org The alkene's π bond then attacks the partially positive bromine atom.

Formation of a Cyclic Halonium Ion : A three-membered ring intermediate, a cyclic bromonium (or chloronium) ion, is formed. libretexts.orglibretexts.orgchemguide.net In this intermediate, the positive charge is located on the halogen atom which is bonded to both carbons of the original double bond. libretexts.org

Nucleophilic Attack : A halide ion (Br⁻), formed in the initial step, then attacks one of the carbons of the cyclic intermediate. libretexts.orglibretexts.org This attack occurs from the side opposite to the bulky halonium ion bridge, in a manner similar to an Sₙ2 reaction. libretexts.org

Anti-Addition Product : The ring opens, resulting in a vicinal dihalide where the two halogen atoms are on opposite faces of the original double bond plane. This is known as anti-addition. libretexts.orgyoutube.com

Table 2: Electrophilic Addition Reactions of this compound This table is interactive. Click on the headers to sort.

ReactantProductStereochemistry
Bromine (Br₂)1,2,11-Tribromoundecaneanti-addition
Chlorine (Cl₂)11-Bromo-1,2-dichloroundecaneanti-addition

The double bond of this compound can be saturated through catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. unifr.ch The reaction converts the alkene functionality into an alkane, yielding 1-bromoundecane. This transformation is useful when the terminal bromide is the desired functional group and the reactivity of the double bond needs to be removed. unifr.ch

Addition of Hydrogen Halides

This compound, as a halogenated alkene, can undergo addition reactions with hydrogen halides. In these reactions, the hydrogen halide molecule adds across the carbon-carbon double bond. The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. However, the presence of a bromine atom at the other end of the molecule can influence the reaction's outcome.

Anti-Markovnikov Addition via Radical Mechanisms

In the presence of radical initiators, such as peroxides, the addition of hydrogen bromide to this compound can proceed via an anti-Markovnikov mechanism. libretexts.org This reaction pathway results in the bromine atom adding to the less substituted carbon of the double bond. libretexts.org The process is initiated by the formation of a bromine radical, which then attacks the alkene to form the most stable carbon radical intermediate. This radical mechanism is particularly effective for HBr addition. libretexts.org The anti-Markovnikov addition is a valuable synthetic strategy as it allows for the formation of a terminal bromide from a terminal alkene. libretexts.org

Polymerization and Copolymerization Reactions

The terminal double bond of this compound allows it to participate in polymerization reactions, making it a valuable monomer for creating functionalized polymers. chemblink.com

Homopolymerization Studies

While studies on the homopolymerization of this compound are less common than its copolymerization, it can be polymerized to form poly(this compound). This polymer would feature a polyethylene (B3416737) backbone with pendant bromo-nonyl side chains. The presence of the bromine atom in each repeating unit offers a reactive site for further chemical modifications.

Copolymerization with Ethylene (B1197577) via Metallocene Catalysis

The copolymerization of this compound with ethylene using metallocene catalysts is a significant area of research for producing functionalized polyolefins. mdpi.commdpi.com This method allows for the incorporation of the bromo-functionalized comonomer into a polyethylene chain. mdpi.com

Formation of Brominated Polyethylene

The copolymerization of ethylene and this compound results in the synthesis of brominated polyethylene (PE). mdpi.comresearchgate.net This material is a linear polyethylene with pendant side chains containing a terminal bromine atom. mdpi.com The incorporation of this compound can be controlled by adjusting the reaction conditions. mdpi.comresearchgate.net For instance, research has shown that the incorporation of this compound can range from 1.0 to 4.3 mol% and can be increased significantly by optimizing the cocatalyst system. mdpi.comresearchgate.net The longer methylene (B1212753) chain of this compound is advantageous as it minimizes side reactions that can poison the catalyst, a common issue with shorter-chain bromoalkenes.

Catalyst Systems and Optimization (e.g., Metallocenes, Optimized Cocatalysts)

Metallocene catalysts, such as rac-Et(H₄Ind)₂ZrCl₂, are effective for the copolymerization of ethylene and this compound. mdpi.commdpi.com The activity of the catalyst system and the degree of comonomer incorporation are highly dependent on the cocatalyst used. mdpi.com Methylaluminoxane (B55162) (MAO) is a commonly used cocatalyst. mdpi.com Studies have demonstrated that the type of MAO significantly influences the polymerization outcome. For example, using a modified methylaluminoxane (MMAO) solution resulted in an incorporation of this compound between 1.0 and 4.3 mol%. mdpi.comresearchgate.net In contrast, when a dried methylaluminoxane (dMAO) was used as the cocatalyst, the incorporation of the comonomer increased dramatically to 25.2 mol%. mdpi.comresearchgate.net This highlights the critical role of the cocatalyst in optimizing the synthesis of brominated polyethylene. mdpi.com

Table of Research Findings on Ethylene and this compound Copolymerization

RunC'11-Br (mmol)CocatalystEthylene PressureActivity ( kg/mol ·h)Incorp. of C'11-Br (mol%)Tm (°C)
1-MMAO1 atm27.0-137
24.6MMAO1 atm2.92.9116
34.6MMAO3.5 L108.71.0121
49.2MMAO3.5 L25.23.3120
513.8MMAO3.5 L20.44.3117
64.4dMAO3.5 L30.925.2Tg = -69
Data sourced from a study on the copolymerization of ethylene with this compound. researchgate.net C'11-Br refers to this compound. MMAO is modified methylaluminoxane, and dMAO is dried methylaluminoxane. mdpi.comresearchgate.net
Comonomer Incorporation Levels and Polymer Properties

In the copolymerization of ethylene and this compound using a rac-ethylenebis(indenyl)zirconium dichloride catalyst, comonomer incorporation levels of up to 6.10 mol% have been achieved. rsc.org Subsequent solvent-free post-polymerization modification of the resulting poly(ethylene-co-11-bromo-1-undecene) with phosphite (B83602) esters leads to the quantitative conversion of the bromide groups into phosphonate (B1237965) groups. rsc.org These phosphonate-functionalized polyethylenes exhibit enhanced thermal stability and flame retardant properties compared to pure low-density polyethylene (LDPE). rsc.org Even at low concentrations (5-10 wt%), blends of these functionalized polymers with LDPE show improved thermal stability. rsc.org

Ziegler-Natta Catalyst Mediated Copolymerizations

The solution-phase copolymerization of propylene (B89431) and this compound utilizing Ziegler-Natta catalysts can produce poly(propylene-co-11-bromo-1-undecene) with adjustable comonomer incorporation levels, reaching up to 15.5 mol%. acs.org One study reported achieving comonomer incorporation levels up to 8.1 mol% using rac-ethylenebis(indenyl)zirconium dichloride. acs.org Another work utilizing a TiCl₃·AA catalyst reported even higher incorporation of bromoalkyl functionalized propylene, ranging from 7.4 to 20.8 mol%. rsc.org The resulting copolymers serve as versatile platforms for post-polymerization modification, allowing for the introduction of a variety of polar functional groups through nucleophilic substitution of the pendant bromide. acs.org This methodology has been used to create functionalized polypropylenes with applications such as hot-melt adhesives. nih.govacs.org

Below is a table summarizing the copolymerization of propylene and this compound under specific conditions.

Catalyst SystemComonomer Concentration [11-Br] (mM)Comonomer Incorporation (mol %)Resulting Polymer
rac-ethylenebis(indenyl)zirconium dichloride/MAO912.96Poly(propylene-co-11-bromo-1-undecene)
rac-ethylenebis(indenyl)zirconium dichloride/MAO1374.78Poly(propylene-co-11-bromo-1-undecene)
rac-ethylenebis(indenyl)zirconium dichloride/MAO1829.10Poly(propylene-co-11-bromo-1-undecene)

Table adapted from data presented in studies on functionalized polypropylene (B1209903) copolymers. nih.govacs.org

The length of the spacer arm between the polymerizable double bond and the polar functional group significantly impacts copolymerization efficiency in Ziegler-Natta catalysis. Shorter bromoalkenes, such as 5-bromo-1-pentene, tend to exhibit lower catalytic activity due to intramolecular coordination of the bromine atom to the metal center, which can poison the catalyst. In contrast, the longer methylene chain of this compound minimizes this intramolecular coordination, leading to higher comonomer incorporation and polymer yields. This allows for the successful copolymerization of propylene with this compound, whereas monomers with shorter spacers can lead to catalyst deactivation. thieme-connect.de The efficiency of incorporation generally decreases as the comonomer chain length increases for non-polar alpha-olefins; however, the presence of a polar group at the chain end introduces different controlling factors. d-nb.info

Incorporation of Bromoalkyl Moieties in Polypropylene

Click Chemistry and Orthogonal Functionalization

The terminal double bond and the alkyl bromide group of this compound allow for orthogonal functionalization strategies, where each group can be reacted independently using "click" chemistry reactions.

The terminal alkene of this compound can readily participate in photoinduced thiol-ene click reactions. This has been demonstrated in the functionalization of silica (B1680970) nanoparticles (SiNPs). nih.govtandfonline.com Thiol-functionalized SiNPs, prepared from mercaptopropyltrimethoxysilane, react with this compound in the presence of a photoinitiator under UV irradiation. nih.govtandfonline.comnih.gov This process results in a high density of bromoalkyl groups on the nanoparticle surface, with attachment densities of approximately 5 attachments per square nanometer being achieved. nih.govtandfonline.comresearchgate.net The reaction kinetics are non-linear and appear to be limited by the accessibility of the thiol groups on the nanoparticle surface. nih.govtandfonline.comresearchgate.net This method provides a pathway to create nanoparticles with controlled, high-density surface functionality. nih.govtandfonline.com

The following table illustrates the effect of this compound concentration on the attachment density on silica nanoparticles after a 60-minute reaction time.

Concentration of this compound (mmol)Attachment Density (attachments/nm²)
0.271.6
1.75~5

Data derived from studies on the quantification of molecular decorations on silica particles. tandfonline.com

Functionalization of Silica Nanoparticles

Azide-Alkyne Huisgen Cycloaddition (Copper-Catalyzed and Strain-Promoted)

The azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and versatile method for modifying surfaces. researchgate.net This reaction, which forms a stable triazole linkage, can be performed under both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) conditions. beilstein-journals.orgrsc.orgnih.govnih.govd-nb.infomdpi.comchemrxiv.orgnih.govresearchgate.net The CuAAC reaction is known for its high efficiency, excellent yields, and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. beilstein-journals.orgnih.govd-nb.info While effective, the potential cytotoxicity of copper has led to the development of SPAAC, which utilizes strained cyclooctynes to react with azides without the need for a metal catalyst. nih.govnih.govresearchgate.net

Hydrogen-terminated silicon surfaces (H-Si(100)) serve as an ideal substrate for creating well-defined organic monolayers. A multi-step procedure has been developed to functionalize these surfaces using this compound as a key building block. researchgate.netresearchgate.net

The process begins with the photochemical anchoring of this compound onto the H-Si(100) surface. researchgate.netresearchgate.net This step forms a covalent Si-C bond, creating a robust foundation for subsequent chemical transformations. The terminal bromine atoms of the attached undecenyl chains are then converted to azide (B81097) groups via nucleophilic substitution with sodium azide. researchgate.netresearchgate.net This azide-terminated surface is then ready for the "click" reaction.

The final step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-functionalized molecule, such as ethynylferrocene (B1143415). researchgate.netresearchgate.net This approach allows for the covalent attachment of a wide variety of molecules to the silicon surface, provided they possess a terminal alkyne group. researchgate.net The resulting self-assembled monolayer provides good surface coverage and places the functional molecules at the outer surface, making them accessible for interaction with their environment. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for monitoring the progression of these reaction steps, confirming the presence and chemical state of the elements at each stage of the functionalization. researchgate.netresearchgate.net

The functionalization strategy described above has significant applications in the preparation of surfaces with tailored properties for various technological uses. researchgate.netresearchgate.net By attaching redox-active molecules like ferrocene (B1249389), surfaces can be designed for applications in electrochemistry and molecular electronics. researchgate.netresearchgate.net The electrochemical behavior of these modified surfaces can be characterized by techniques such as cyclic voltammetry (CV), which can also be used to determine the surface coverage of the attached molecules. researchgate.netresearchgate.net

The versatility of the azide-alkyne cycloaddition allows for the immobilization of a wide range of molecules, including biomolecules like glycans. researchgate.net This opens up possibilities for creating biosensors and other biofunctional surfaces. researchgate.net The stability of the Si-C bond ensures the longevity and robustness of these functionalized surfaces, even under harsh conditions. researchgate.net

Functionalization of Hydrogen-Terminated Silicon Surfaces (H-Si(100))

Radical Reactions and Their Mechanisms

Radical reactions offer another important pathway for the transformation of this compound, particularly in the context of surface modification.

Photoinitiated Anchoring on Surfaces

The terminal double bond of this compound can be utilized for its attachment to surfaces through photoinitiated radical reactions. researchgate.net This process is particularly relevant for the functionalization of hydrogen-terminated silicon surfaces (H-Si(100)). researchgate.netresearchgate.net

Upon UV irradiation, a radical initiator can abstract a hydrogen atom from the silicon surface, creating a silicon-centered radical. This radical can then add across the double bond of this compound, forming a stable Si-C covalent bond. This photochemical anchoring method is a key step in the multi-step functionalization of silicon surfaces discussed previously. researchgate.netresearchgate.net

The efficiency of this photoinitiated process can be influenced by various factors, including the wavelength and intensity of the UV light, the concentration of the alkene, and the nature of the radical initiator. It has been observed that under UV irradiation, side reactions mediated by bromo radicals can also occur. unitn.it

Homolytic Cleavage of C-H Bonds

While the primary radical reaction for surface attachment involves the addition to the C=C double bond, the potential for homolytic cleavage of C-H bonds also exists, particularly under conditions that promote radical formation. The C-H bonds allylic to the double bond are generally weaker and more susceptible to abstraction by radicals.

In the context of radical-initiated reactions, the abstraction of an allylic hydrogen from this compound could lead to the formation of an allylic radical. This radical could then participate in various subsequent reactions, including polymerization or addition to other molecules. However, in the specific application of surface anchoring, the desired pathway is the addition of a surface radical to the double bond.

The following table summarizes key research findings related to the chemical reactivity of this compound in surface functionalization.

Reaction Type Substrate Key Reagents Key Findings Reference(s)
Photoinduced Thiol-EneThiol-functionalized silica nanoparticlesThis compound, UV lightHigh attachment density (~5 molecules/nm²) achieved. researchgate.nettandfonline.comnih.gov
Azide-Alkyne CycloadditionHydrogen-terminated silicon (H-Si(100))This compound, NaN₃, Ethynylferrocene, Copper catalystSuccessful three-step functionalization to attach ferrocene. researchgate.netresearchgate.net
Photoinitiated AnchoringHydrogen-terminated silicon (H-Si(100))This compound, UV lightFormation of a stable Si-C bond for surface modification. researchgate.netresearchgate.net

Derivatization for Complex Molecular Structures

This compound serves as a versatile bifunctional molecule in organic synthesis, enabling the construction of complex molecular architectures. Its two reactive centers—the terminal alkene and the primary alkyl bromide—can be addressed with high selectivity, allowing for stepwise or orthogonal functionalization. This dual reactivity is exploited in the synthesis of specialized monomers, ligands, and functionalized surfaces.

The conversion of this compound to 11-mercapto-1-undecanol (B1218877) derivatives highlights its utility in creating bifunctional molecules for self-assembled monolayers (SAMs). The synthesis is a multi-step process that transforms both the terminal alkene and the alkyl bromide moieties.

First, the terminal double bond of this compound can be hydroxylated to yield 11-bromo-1-undecanol (B108197). This transformation is typically achieved via an anti-Markovnikov hydroboration-oxidation reaction. Subsequently, the bromide is substituted with a thiol group. A common method involves reacting 11-bromo-1-undecanol with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final product, 11-mercapto-1-undecanol. sigmaaldrich.com

Alternatively, a thiol-ene reaction provides a more direct route from the alkene. In this approach, a thiol is added across the double bond of an alkene precursor like this compound, often initiated by radical initiators or UV light.

Table 1: Synthesis of 11-Mercapto-1-undecanol from 11-Bromo-1-undecanol

Step Reactants Reagents Product Citation
1 11-Bromo-1-undecanol Thiourea Isothiouronium Salt Intermediate

This compound is a key starting material for creating polymerizable monomers and functionalized polymers. Its terminal alkene can participate in polymerization reactions, while the alkyl bromide allows for post-polymerization modification or the introduction of specific functional groups.

A significant application is in the synthesis of bromoalkyl-functionalized poly(olefins) via Ziegler-Natta polymerization. osti.govacs.org In this process, this compound is copolymerized with another olefin, such as 4-(4-methylphenyl)-1-butene. acs.org The Ziegler-Natta catalyst must be tolerant to the alkyl bromide functionality. osti.govacs.org The resulting polymer possesses pendant bromoalkyl groups which can be further reacted, for instance, with tertiary amines like trimethylamine to form quaternary ammonium-containing anion-exchange membranes (AEMs). acs.org The long undecenyl chain is crucial, as monomers with shorter spacers between the alkene and the bromide have been found to deactivate the catalyst. osti.govacs.org

Another example involves the synthesis of polymerizable ionic liquids. While some routes start with 11-bromo-1-undecanol to prepare compounds like 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide, sigmaaldrich.com the direct use of this compound in polymerization is a more direct approach for creating functional backbones.

Table 2: Ziegler-Natta Copolymerization using this compound

Parameter Details Citation
Comonomers 4-(4-methylphenyl)-1-butene and this compound acs.org
Catalyst System TiCl₃·AA and Al(Et)₂Cl acs.org
Solvent Toluene acs.org

| Product | Poly(4-(4-methylphenyl)-1-butene-co-11-bromo-1-undecene) | acs.org |

The dual functionality of this compound is instrumental in the synthesis of complex ligands and metal complexes designed for surface functionalization. An example is the creation of alkene-derivatized Schiff-base complexes that can be covalently grafted onto silicon surfaces. aip.org

The synthesis proceeds in a stepwise manner: aip.org

Nucleophilic Substitution: The process begins with an etherification reaction. The phenolic hydroxyl group of a molecule like 2,4-dihydroxybenzaldehyde (B120756) acts as a nucleophile, displacing the bromide from this compound to form a 4-(undec-10-enyloxy)benzaldehyde derivative. This step attaches the long alkene-terminated chain to the future ligand framework. aip.org

Schiff-Base Condensation: The resulting aldehyde derivative is then condensed with a diamine, such as diaminomaleonitrile, to form the Schiff-base ligand. aip.org

Complexation: Finally, the Schiff-base ligand is reacted with a metal salt, for instance, zinc(II) acetate, to yield the target alkene-derivatized metal complex. aip.org

The terminal alkene groups on the periphery of the complex are crucial for the final application, as they enable the covalent attachment to hydrogen-terminated silicon surfaces through a hydrosilylation reaction, forming stable Si-C bonds. aip.org

The electrophilic nature of the carbon bearing the bromine atom in this compound makes it an excellent agent for the N-alkylation of amine-containing ligands. nih.govresearchgate.net This reaction introduces a long hydrocarbon chain with a terminal double bond, which can be used for subsequent polymerization, surface attachment, or further functionalization.

One example is the mono-N-alkylation of macrocyclic polyamines like cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane). researchgate.net The nucleophilic secondary amines of the macrocycle attack the this compound, resulting in the attachment of the undecenyl group. To achieve selective mono-alkylation and avoid multiple additions, a significant molar excess of the cyclen relative to the alkyl halide is often used. researchgate.net

In another application, this compound is used to N-alkylate diethanolamine (B148213). nih.gov This reaction is the initial step in a multi-step synthesis to create a specialized trifunctional thiol ligand intended for the functionalization of gold monolayer-protected clusters (MPCs). nih.gov The resulting tertiary amine, bearing two hydroxyl groups and one undecenyl chain, undergoes further transformations to introduce aminooxy and thiol functionalities. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 11-bromo-1-undecene and its derivatives. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P).

¹H NMR Analysis of this compound and its Derivatives

The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. Key resonances include those for the terminal vinyl group protons and the methylene (B1212753) protons adjacent to the bromine atom.

In the context of polymerization, ¹H NMR is instrumental in verifying the successful incorporation of the this compound comonomer into a polymer backbone. For instance, in the copolymerization of propylene (B89431) and this compound, the presence of resonances at approximately 3.49 ppm (for the -CH₂Br protons) and 1.97 ppm (for the -CH₂CH₂Br protons) in the ¹H NMR spectrum of the resulting poly(propylene)-co-(this compound) (PPBr) confirms the incorporation of the brominated comonomer. acs.org Similarly, in the copolymerization of ethylene (B1197577) with this compound, a signal around 3.51 ppm is attributed to the methylene protons adjacent to the bromine atom, confirming the formation of a brominated polyethylene (B3416737). mdpi.com

Furthermore, ¹H NMR is used to monitor the post-polymerization modification of these brominated polymers. For example, the quantitative conversion of the pendent bromine groups in PPBr to phosphonate (B1237965) esters is confirmed by the disappearance of the methylene proton signals adjacent to the bromide in the ¹H NMR spectrum. acs.org

The table below summarizes the characteristic ¹H NMR chemical shifts for this compound and its derivatives as reported in the literature.

Functional Group Approximate Chemical Shift (δ, ppm) Reference
This compound
-CH₂Br3.49 acs.org
-CH₂CH₂Br1.97 acs.org
Poly(propylene)-co-(this compound) (PPBr)
-CH₂Br3.49 acs.org
-CH₂CH₂Br1.97 acs.org
Poly(ethylene)-co-(this compound)
-CH₂Br3.49 (in C₂D₂Cl₄) researchgate.net
-CH₂CH₂Br1.97 (in C₂D₂Cl₄) researchgate.net
Triethylamine (B128534) derivative of this compound
-CH₂N(CH₂CH₃)₃⁺Not specified acs.org
Methyl 11-azidoundecanoate (derivative)
-CH₃3.67 rsc.org
-CH₂N₃3.25 rsc.org
-CH₂CO₂CH₃2.30 rsc.org

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

¹³C NMR Analysis

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound and its derivatives. In the inverse-gated ¹³C{¹H} NMR spectrum of poly(ethylene)-co-(this compound), specific resonances can be assigned to the carbon atoms of the undecenyl side chain, confirming its incorporation. researchgate.net For example, the carbon attached to bromine (C11) and its adjacent carbons can be identified.

Upon functionalization, such as the conversion to a phosphonate ester, significant changes in the ¹³C NMR spectrum are observed. In the case of a phosphonate-functionalized polypropylene (B1209903), new signals appear, and the coupling between phosphorus and carbon atoms (¹JCP and ²JCP) provides definitive evidence of covalent bond formation. acs.org For instance, in a diisopropyl phosphonate-functionalized polypropylene, the -CH₂P- carbon appears at approximately 27.38 ppm with a one-bond carbon-phosphorus coupling constant (¹JCP) of 141.5 Hz. acs.org

The following table presents selected ¹³C NMR data for derivatives of this compound.

Functional Group/Carbon Approximate Chemical Shift (δ, ppm) Coupling Constant (Hz) Reference
Poly(ethylene)-co-(this compound)
C10 (-CH₂CH₂Br)37.21 researchgate.net
C9 and C1133.59 researchgate.net
C132.90 researchgate.net
C232.37 researchgate.net
Diisopropyl Phosphonate-Functionalized Polypropylene
-CH₂P-27.38¹JCP = 141.5 acs.org
-P(OCH)₂-69.61²JCP = 6.9 acs.org
Diphenyl Phosphonate-Functionalized Polyethylene
C14 (ipso-carbon of phenyl)150.31J = 9.13 researchgate.net
C16 (meta-carbon of phenyl)129.02 researchgate.net
C17 (para-carbon of phenyl)124.27 researchgate.net

Note: Chemical shifts and coupling constants are dependent on the specific molecular structure and experimental conditions.

³¹P NMR Analysis of Phosphonate-Functionalized Polymers

For derivatives of this compound that have been functionalized with phosphorus-containing groups, ³¹P NMR spectroscopy is an indispensable tool. It is highly sensitive to the chemical environment of the phosphorus nucleus.

In the analysis of phosphonate-functionalized polyolefins derived from this compound, ³¹P{¹H} NMR spectra are used to confirm the successful conversion of the bromide to a phosphonate. acs.orgresearchgate.net A single resonance in the ³¹P{¹H} NMR spectrum indicates the presence of a single phosphorus(V) environment. For example, a diisopropyl phosphonate-functionalized polypropylene (PPPPr) exhibits a singlet at approximately 29.48 ppm, while the diphenyl phosphonate-functionalized analog (PPPPh) shows a singlet at 25.21 ppm. acs.org The absence of signals corresponding to the starting phosphite (B83602) reagents confirms the purity of the final product.

Polymer Approximate ³¹P Chemical Shift (δ, ppm) Reference
Diisopropyl Phosphonate-Functionalized Polypropylene (PPPPr)29.48 acs.org
Diphenyl Phosphonate-Functionalized Polypropylene (PPPPh)25.21 acs.org
Diisopropyl Phosphonate-Functionalized Polyethylene29.5 researchgate.net

Application in Comonomer Incorporation Level Determination in Polymers

A significant application of NMR spectroscopy, particularly ¹H NMR, is the quantitative determination of the comonomer incorporation level in copolymers. By integrating the signals corresponding to the protons of the comonomer (e.g., the -CH₂Br protons of the this compound unit) and the protons of the main polymer chain, the molar percentage of the incorporated comonomer can be calculated. acs.orgacs.orgresearchgate.netnih.gov

This method has been used to determine that the incorporation of this compound into polypropylene can be tuned, with reported levels reaching up to 15.5 mol %. acs.org Similarly, in ethylene copolymerizations, incorporation levels ranging from 1.0 to 25.2 mol% have been achieved and quantified by ¹H NMR. mdpi.com This quantitative analysis is crucial for establishing structure-property relationships in these functionalized polyolefins.

Mass Spectrometry (MS)

Mass spectrometry is another powerful analytical technique used to characterize this compound and its derivatives by measuring the mass-to-charge ratio of ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing large, non-volatile molecules such as polymers and functionalized nanoparticles. In the context of this compound derivatives, ESI-MS has been employed to characterize gold nanoparticles functionalized with a ligand derived from this compound. acs.org Specifically, this compound was reacted with triethylamine to form a quaternary ammonium (B1175870) salt, which was then used to create an "intrinsically highly ionized" nanoparticle. acs.org The ESI mass spectra of these nanoparticles revealed a mixture of species, such as Au₁₄₄L₆₀ and Au₁₄₆L₅₉, and allowed for high-resolution analysis of their composition. acs.org This demonstrates the utility of ESI-MS in characterizing complex macromolecular structures derived from this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound. This method separates the compound from any potential impurities based on their volatility and interaction with the chromatographic column, after which the mass spectrometer provides detailed information about the mass-to-charge ratio of the fragmented ions, confirming the identity of the eluted compounds.

In a typical GC-MS analysis of this compound, the compound is vaporized and carried by an inert gas through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. Following separation, the molecules are ionized and fragmented. The resulting mass spectrum shows a specific fragmentation pattern that is a fingerprint of the molecule. For this compound, key fragments would include the molecular ion peak and peaks corresponding to the loss of a bromine atom or various hydrocarbon fragments. The National Institute of Standards and Technology (NIST) mass spectrometry data center maintains a reference library, and the entry for this compound (NIST Number 211176) lists a total of 142 peaks, with the top three highest m/z values being 55, 41, and 69. nih.gov Commercial suppliers often specify a purity of ≥90.0% or >94.0% as determined by GC analysis. thermofisher.comvwr.comthermofisher.com

Table 1: GC-MS Data for this compound

Parameter Value Reference
NIST Number 211176 nih.gov
Total Peaks 142 nih.gov
Top Peak (m/z) 55 nih.gov
2nd Highest Peak (m/z) 41 nih.gov
3rd Highest Peak (m/z) 69 nih.gov

| Specified Purity (GC) | ≥90.0% - >94.0% | thermofisher.comvwr.comthermofisher.com |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of molecules like this compound.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a convenient and widely used method for obtaining the infrared spectrum of liquid or solid samples. For this compound, the ATR-FTIR spectrum provides clear evidence of its key functional groups. A significant vibrational mode corresponding to the C=C stretch of the terminal alkene is observed around 1640 cm⁻¹. d-nb.info This peak is a definitive marker for the presence of the double bond. When this compound is used in reactions such as hydrosilylation to functionalize silicon nanocrystals, the disappearance of this C=C stretching peak in the spectrum of the product confirms that the reaction has occurred at the alkene terminus. d-nb.info

In studies involving the surface modification of silica (B1680970) nanoparticles, ATR-FTIR is employed to quantify the attachment density of this compound. flinders.edu.auflinders.edu.au The intensity of the Si-O-Si vibrational mode can be used as an internal standard to normalize the spectra, allowing for a quantitative analysis of the attached organic molecules. flinders.edu.au For instance, research has demonstrated the attachment of up to 4.9 molecules of this compound per nm² on thiol-terminated silica nanoparticles, a value confirmed by ATR-FTIR. flinders.edu.au

A detailed analysis of the vibrational modes in the IR and Raman spectra of this compound provides a more complete picture of its molecular structure. Key vibrational modes include:

C=C Stretch: As mentioned, this appears around 1640 cm⁻¹ in the IR spectrum and is characteristic of the terminal double bond. d-nb.info

C-H Stretches: The spectrum will show stretches for both the sp² hybridized carbons of the alkene (typically above 3000 cm⁻¹) and the sp³ hybridized carbons of the alkyl chain (typically below 3000 cm⁻¹).

CH₂ Bending/Scissoring: These vibrations occur around 1465 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹.

The presence and specific positions of these bands are used to confirm the identity and structural integrity of the this compound molecule.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

X-ray Based Techniques

X-ray based techniques offer powerful tools for the elemental and structural analysis of materials containing this compound, particularly in the context of surface science and polymer morphology.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. susos.com XPS is particularly useful for analyzing surfaces functionalized with this compound.

In research involving the functionalization of porous silicon, this compound was used as an alkylating agent. unitn.it The bromine atom serves as an excellent probe for XPS analysis due to its low detection limit and high specificity. unitn.it The high-resolution XPS scan of silicon nanocrystals functionalized with this compound (ncSi:C11Br) in the Br 3d region shows a single peak at 70.62 eV, which is consistent with the binding energy for a carbon-bromine bond. d-nb.info When these functionalized nanocrystals undergo a subsequent quaternization reaction, the Br 3d peak shifts to lower binding energies (69.87 and 68.81 eV), indicating a change in the chemical environment of the bromine to a bromide anion. d-nb.info This demonstrates the power of XPS in tracking chemical transformations on surfaces. Angle-resolved XPS (ARXPS) can further provide information about the distribution of the grafted molecules on the surface. unitn.it

Table 2: XPS Binding Energies for Bromine in Functionalized Nanocrystals

Sample Bromine Species Br 3d Binding Energy (eV) Reference
ncSi:C11Br C-Br 70.62 d-nb.info

| Post-quaternization | Br⁻ | 69.87 and 68.81 | d-nb.info |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are techniques used to study the structure of materials on different length scales. These methods are particularly valuable for characterizing polymers synthesized using this compound.

For instance, this compound has been used in the synthesis of precursors for poly(sulfonate ester)s via acyclic diene metathesis (ADMET) polymerization. unifr.ch The resulting polymers, both before and after hydrogenation, can be analyzed by SAXS and WAXS to investigate their morphological and thermal properties. unifr.ch Similarly, in the creation of plasticized semicrystalline metallosupramolecular polymer networks, this compound is a key starting material. acs.org SAXS/WAXS measurements of the final polymer networks reveal information about their microstructure and how it is affected by the addition of a plasticizer. acs.org These studies have shown that for certain systems, the microstructure remains largely unchanged upon plasticization. acs.org In other research, polymers containing N-methyl protected diaminopyridine (DAP) units, synthesized from monomers derived from this compound, were found to have a lamellar morphology as determined by WAXS experiments. uni-halle.de

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

Computational Chemistry and Modeling

Computational modeling provides a theoretical framework to understand and predict the chemical behavior of this compound, a bifunctional molecule featuring both a terminal alkene and a primary alkyl bromide. These studies are crucial for designing new materials and understanding reaction mechanisms.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been instrumental in elucidating its reactivity, particularly in the context of surface functionalization and polymerization.

While specific studies detailing the prediction of transition-state geometries for reactions of this compound are not extensively documented, DFT is a standard method for such investigations. This analysis is critical for understanding reaction kinetics and pathways. For instance, in the metallocene-catalyzed copolymerization of ethylene and this compound, DFT could be used to model the transition states of comonomer insertion into the polymer chain. researchgate.net Such calculations help in understanding how factors like the cocatalyst affect the incorporation of the brominated comonomer. researchgate.net The methodology involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate, providing invaluable insights into the reaction mechanism.

The electronic properties of materials modified with this compound are a key area of research. In a study on silicon surfaces modified with ferrocene (B1249389) derivatives, a similar molecule, 10-bromo-1-decene, was used to form a self-assembled monolayer. DFT calculations were employed to model the ferrocene-silicon hybrid system and calculate theoretical redox potentials. These calculations involved optimizing geometries and including solvent interactions to understand the electronic transfer mechanism at the molecular level. This type of analysis is directly applicable to systems involving this compound for applications in molecular electronics.

DFT calculations have been directly applied to understand the surface chemistry of this compound. In research focused on the photochemical anchoring of the molecule onto hydrogen-terminated silicon (H-Si(100)) surfaces, DFT was used to probe its adhesion and reactivity. acs.org The calculations revealed that the molecule can react at both the terminal alkene and the bromo-alkyl end. A key finding from these theoretical studies is the proposed reaction mechanism, which involves the homolytic cleavage of a C-H bond at the C1 position (the carbon of the double bond attached to a hydrogen), initiated by light irradiation.

Furthermore, the practical application of polymers functionalized with this compound as adhesives has been explored. Polypropylene was copolymerized with this compound and subsequently modified with secondary amines. acs.org The resulting functionalized polymers were evaluated as hot-melt adhesives, with their performance, such as lap shear strength, being directly related to the chemical modifications originating from the this compound comonomer. acs.org

Table 1: Summary of DFT Findings for this compound and Related Systems

Computational Study FocusSystem StudiedKey Findings/Predictions
Reaction Mechanism Photochemical anchoring of this compound on H-Si(100)Proposes a radical mechanism via homolytic cleavage of the C1-H bond.
Adhesion Properties Poly(propylene)-co-(this compound) modified with aminesFunctionalization enhances adhesion, creating effective hot-melt adhesives for various substrates. acs.org
Electronic Transfer Ferrocene on a silicon surface (using 10-bromo-1-decene)DFT used to calculate redox potentials and understand the electronic transfer mechanism.
Analysis of Electronic Transfer Mechanisms

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic picture of complex systems. While MD simulations focused solely on neat this compound are uncommon, the technique has been applied to polymeric systems that incorporate this molecule.

Quantum Chemistry Studies (e.g., TD-DFT for UV-Vis Spectra)

Time-dependent density functional theory (TD-DFT) is a powerful quantum chemistry method for calculating the excited-state properties of molecules, such as their UV-Vis absorption spectra. mdpi.comresearchgate.net This method predicts the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. mdpi.com

Applications and Advanced Materials Science

Functional Polymers and Composites

11-Bromo-1-undecene is instrumental in the synthesis of functional polymers where the introduction of a reactive handle onto a polyolefin backbone is desired. This allows for the combination of the robust mechanical and thermal properties of polyolefins with the functionalities required for advanced applications.

Brominated Polyethylene (B3416737) in Advanced Materials

The metallocene-catalyzed copolymerization of ethylene (B1197577) with this compound is a key method for producing brominated polyethylene (PE). mdpi.com This process allows for the incorporation of pendant bromoalkyl groups along the polyethylene chain. The presence of the bromine atom provides a reactive site for further chemical transformations, such as nucleophilic substitution, Friedel-Crafts reactions, and cross-coupling reactions, making brominated polyethylene a versatile precursor for a range of advanced materials. mdpi.com

The efficiency of this compound incorporation can be significantly influenced by the cocatalyst used during polymerization. mdpi.comresearchgate.net For instance, using a modified methylaluminoxane (B55162) (MMAO) solution as a cocatalyst with a rac-Et(H4Ind)2ZrCl2 catalyst can lead to an incorporation of 1.0 to 4.3 mol% of this compound. mdpi.comresearchgate.net Remarkably, switching to a dried methylaluminoxane (dMAO) cocatalyst can dramatically increase the incorporation to as high as 25.2 mol%. mdpi.comresearchgate.net This demonstrates that the choice of cocatalyst can be used to precisely tune the composition of the resulting ethylene/11-bromo-1-undecene copolymer. mdpi.com The successful incorporation of the bromoalkene is confirmed by techniques such as 1H NMR spectroscopy, which shows a characteristic signal for the methylene (B1212753) protons adjacent to the bromine atom. rsc.org The introduction of these bulky, bromine-containing side chains disrupts the crystalline structure of the polyethylene, leading to a reduction in the melting temperature and crystallinity of the copolymer compared to homopolyethylene. rsc.org

Catalyst SystemCocatalystThis compound Incorporation (mol%)Reference
rac-Et(H4Ind)2ZrCl2Modified Methylaluminoxane (MMAO)1.0 - 4.3 mdpi.comresearchgate.net
rac-Et(H4Ind)2ZrCl2Dried Methylaluminoxane (dMAO)up to 25.2 mdpi.comresearchgate.net
rac-ethylenebis(indenyl)zirconium dichlorideMethylaluminoxane (MAO)2.44 - 6.10 rsc.org

Poly(olefin)-Based Anion Exchange Membranes (AEMs) for Fuel Cells

Polyolefin-based anion exchange membranes (AEMs) are a promising class of materials for fuel cells due to the excellent chemical and mechanical stability of the polyolefin backbone. frontiersin.orgmdpi.com this compound plays a crucial role as a comonomer in the synthesis of the precursor polymers for these membranes. The typical strategy involves the copolymerization of an olefin, such as ethylene or 4-(4-methylphenyl)-1-butene, with this compound. frontiersin.orgacs.org This incorporates pendant bromoalkyl side chains into the non-polar polymer backbone.

These bromoalkyl groups are then converted into anion-conducting moieties through a post-polymerization modification step, typically a quaternization reaction with a tertiary amine like trimethylamine (B31210). acs.org This process introduces positively charged quaternary ammonium (B1175870) groups, which are essential for hydroxide (B78521) ion transport in the fuel cell. The long, flexible undecyl spacer provided by this compound helps to create a microphase-separated morphology in the membrane, where the hydrophilic ionic groups form percolated channels for efficient ion conduction, while the hydrophobic polyolefin matrix provides mechanical strength and dimensional stability. frontiersin.org

Researchers have successfully synthesized poly(olefin)-based AEMs with high hydroxide conductivities, reaching up to 201 mS/cm, by utilizing this approach. acs.org In some cases, specialized tertiary amines with multiple quaternary ammonium moieties are used to create AEMs with three cations per side chain, further enhancing the ion conductivity. acs.org Fluorinated polyolefin-based AEMs, prepared by copolymerizing 4-(4-fluorophenyl)-1-butene with this compound, have also shown improved fuel cell performance with lower water uptake and higher ion conductivities. mdpi.com

ComonomersPolymerization MethodFunctionalizationKey Properties of AEMReference
Ethylene, this compoundMetallocene CatalysisQuaternizationPrecursor for AEMs
4-(4-methylphenyl)-1-butene, this compoundZiegler-Natta PolymerizationQuaternization with trimethylamine or multi-cation aminesHigh hydroxide conductivity (up to 201 mS/cm) acs.org
4-(4-fluorophenyl)-1-butene, this compoundZiegler-Natta PolymerizationQuaternizationLower water uptake, higher ion conductivity, improved fuel cell performance mdpi.com

Flame Retardant Phosphonate-Functionalized Polyethylenes

A significant application of this compound is in the creation of flame-retardant polyethylene. rsc.org This is achieved through a two-step process that begins with the copolymerization of ethylene and this compound to produce a brominated polyethylene precursor. rsc.orgrsc.org This precursor is then subjected to a post-polymerization modification, specifically the Michaelis-Arbuzov reaction with a phosphite (B83602) ester, such as triisopropyl phosphite or triphenyl phosphite. rsc.orgacs.org This reaction quantitatively converts the pendant bromide groups into phosphonate (B1237965) groups, covalently bonding the flame-retardant moiety to the polyethylene backbone. rsc.org

This approach offers several advantages over the traditional method of blending flame-retardant additives into the polymer matrix. rsc.org Covalently bonding the phosphonate groups mitigates issues such as additive migration and poor compatibility with the polymer matrix. rsc.org The resulting phosphonate-functionalized polyethylenes exhibit significantly enhanced thermal stability and flame retardancy compared to unmodified polyethylene. rsc.orgrsc.org

Thermogravimetric analysis (TGA) of these materials shows higher decomposition temperatures (T10%, T50%, Tmax) and a greater percentage of residue at high temperatures. rsc.org Microscale combustion calorimetry (MCC) tests reveal lower heat release capacity (HRC), peak heat release rate (pHRR), and total heat release (THR), all of which are indicative of improved flame retardancy. rsc.org Furthermore, these phosphonate-functionalized polyethylenes can act as single-component flame-retardant additives themselves. When blended with pristine low-density polyethylene (LDPE), even at low concentrations (e.g., 5-10 wt%), they significantly improve the thermal stability of the blend. rsc.org A synergistic effect has also been observed when these functionalized polymers are combined with traditional inorganic flame retardants like aluminum hydroxide (ATH), leading to even greater thermal stability. rsc.org

Precursor PolymerModification ReactionFunctional GroupFlame Retardancy EnhancementReference
Poly(ethylene)-co-(this compound)Michaelis-Arbuzov with P(OiPr)3 or P(OPh)3Diisopropyl or Diphenyl PhosphonateHigher thermal stability, lower heat release capacity, synergistic effects with ATH rsc.orgrsc.org
Poly(propylene)-co-(this compound)Michaelis-Arbuzov with P(OiPr)3 or P(OPh)3Diisopropyl or Diphenyl PhosphonateEnhanced thermal stability, potential as single-component flame retardant for polypropylene (B1209903) acs.org

Block Copolymers and Polymer Architectures

The presence of the terminal bromine atom in this compound makes it a valuable tool for the synthesis of complex polymer architectures, particularly block copolymers. chemblink.com After copolymerizing this compound with an olefin like ethylene or propylene (B89431), the resulting brominated polyolefin can be used as a macroinitiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

The pendant bromoalkyl groups along the polyolefin backbone can initiate the polymerization of a second, different monomer, such as a polar vinyl monomer. This "grafting from" approach allows for the synthesis of well-defined block copolymers with a polyolefin segment and a polar polymer segment. These block copolymers can exhibit unique properties arising from the combination of two dissimilar polymer blocks, such as self-assembly into various nanostructures in solution or in the solid state. This capability is crucial for applications in areas like thermoplastic elastomers, compatibilizers for polymer blends, and drug delivery systems. While the search results highlight the potential for creating block copolymers, they also indicate that the synthesis of polysaccharide-based block copolymers can be achieved through other methods like olefin cross-metathesis. researchgate.net

Graft Copolymers

This compound is a key component in the synthesis of graft copolymers, where a polymer backbone is modified with polymeric side chains of a different composition. Similar to the synthesis of block copolymers, a precursor polymer containing this compound is first synthesized. This precursor, a brominated polyolefin, can then act as a macroinitiator for the "grafting from" polymerization of other monomers. mdpi.com

For example, poly(ethylene)-co-(this compound) can be used to initiate the controlled radical polymerization of polar monomers, resulting in a graft copolymer with a polyethylene backbone and polar side chains. mdpi.com This approach allows for the modification of the properties of polyethylene, such as its surface energy, adhesion, and compatibility with other materials. Another strategy involves the use of 11-bromo-1-undecanol (B108197), a derivative of this compound, in the one-pot synthesis of graft copolymers based on a metathesis skeleton with poly(methyl methacrylate) grafts. These graft copolymers are valuable for applications requiring specific mechanical and thermal properties.

Surface Functionalization and Nanomaterials

The reactivity of the terminal groups of this compound makes it a versatile molecule for the functionalization of surfaces and the creation of novel nanomaterials.

The terminal double bond of this compound can be used to attach the molecule to surfaces via various chemical reactions. One notable example is the photoinduced thiol-ene "click" reaction. tandfonline.com In this process, thiol-functionalized silica (B1680970) nanoparticles can be reacted with this compound in the presence of a photoinitiator and UV light. tandfonline.com This results in the covalent attachment of the undecene chain to the nanoparticle surface, with the terminal bromine atom exposed for further functionalization. This method has been shown to achieve a very high attachment density, on the order of 5 attachments per square nanometer. tandfonline.comresearchgate.net

The bromine-terminated surfaces of these functionalized nanoparticles can then be used as a platform for subsequent chemical modifications, opening up possibilities for creating multifunctional nanoparticles with controlled surface properties. tandfonline.com In another application, this compound has been used in the surface functionalization of two-dimensional molybdenum disulfide (MoS2) nanosheets to enhance their peroxidase-like activity for applications such as disinfectants and biosensors. acs.org Furthermore, the related compound, 11-bromo-1-undecanethiol, which can be synthesized from this compound, is known to form self-assembled monolayers (SAMs) on gold surfaces, providing another route to functionalized surfaces. sigmaaldrich.com

Functionalization of Thiol-Terminated Silica Nanoparticles

The photoinduced thiol-ene "click" reaction is a highly efficient method for covalently attaching molecules to surfaces. In the context of silica nanoparticles (SiNPs), this compound can be grafted onto thiol-terminated SiNPs. tandfonline.comnih.gov This process involves the reaction between the terminal alkene of this compound and the thiol groups on the nanoparticle surface, typically initiated by UV light. tandfonline.com

Research has demonstrated that this method can achieve a high attachment density, with reports of approximately 5 attachments per square nanometer. tandfonline.comresearchgate.net This high degree of functionalization is crucial for creating robust and versatile nanomaterials. The attachment density can be quantified using techniques such as attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and thermogravimetric analysis (TGA). tandfonline.comresearchgate.net The rate of this attachment is dependent on factors like the concentration of this compound and the duration of UV irradiation, allowing for controlled surface modification. flinders.edu.au This control enables the sequential attachment of different molecules, leading to the creation of multifunctional nanoparticles. tandfonline.comflinders.edu.au The resulting bromoalkyl-terminated SiNPs can then undergo further reactions, such as nucleophilic substitution at the bromine site, to introduce a wide range of other functionalities. nih.gov

Research Findings on Thiol-Terminated Silica Nanoparticle Functionalization:

Parameter Finding Reference
Reaction Type Photoinduced thiol-ene click reaction tandfonline.comnih.gov
Attachment Density Up to 4.9-5 molecules per nm² tandfonline.comresearchgate.netflinders.edu.au
Quantification Methods ATR-FTIR, TGA tandfonline.comresearchgate.net
Controllable Factors Alkene concentration, UV irradiation time flinders.edu.au

| Potential | Creation of multifunctional nanoparticles | tandfonline.comflinders.edu.au |

Self-Assembled Monolayers (SAMs) on Silicon Surfaces

This compound is instrumental in the formation of self-assembled monolayers (SAMs) on silicon surfaces, a key process for tailoring the chemical and physical properties of silicon for various technological applications. aip.orgillinois.edu The process typically involves the hydrosilylation of the terminal double bond of this compound with a hydrogen-terminated silicon surface, forming a stable silicon-carbon bond. aip.org This creates a robust organic monolayer with terminal bromine atoms that can be further modified. researchgate.net

These bromine-terminated monolayers can undergo various nucleophilic substitution reactions to introduce a wide array of functional groups. researchgate.net For instance, they can be converted to azide-terminated monolayers, which are precursors for "click" chemistry reactions. researchgate.net This versatility allows for the precise engineering of surface properties, which is critical for the development of sensors, molecular electronics, and other advanced devices. illinois.edu The quality and uniformity of these SAMs can be characterized by techniques like fluorescence scanning near-field optical/atomic force microscopy (SNOM/AFM), which can probe the nanostructure and local properties of the monolayer. aip.org

Ferrocene-Modified Silicon Surfaces

A significant application of this compound is in the preparation of ferrocene-modified silicon surfaces, which are of interest for their potential use in molecular-based charge-storage devices. researchgate.netresearchgate.net A common synthetic route involves a multi-step process. First, a monolayer of this compound is formed on a hydrogen-terminated silicon surface. researchgate.netresearchgate.net This is followed by the conversion of the terminal bromine to an azide (B81097) group by treatment with sodium azide. researchgate.netresearchgate.net Finally, the azide-terminated surface is reacted with an ethynylferrocene (B1143415) derivative via a Huisgen cycloaddition, a type of "click" chemistry, to covalently attach the ferrocene (B1249389) moieties to the surface. researchgate.netresearchgate.net

This method ensures that the redox-active ferrocene centers are located at the outer surface of the monolayer, allowing for good contact with an electrolyte and facilitating efficient electron transfer. researchgate.net The resulting ferrocene-modified surfaces have been shown to be electrochemically active and robust, capable of withstanding numerous oxidation-reduction cycles. researchgate.net The surface coverage and electrochemical properties of these modified surfaces can be evaluated using techniques such as X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry (CV). researchgate.netresearchgate.net

Cationic Quaternary Ammonium-Surface-Functionalized Silicon Nanocrystals

This compound serves as a key intermediate in the synthesis of cationic quaternary ammonium-surface-functionalized silicon nanocrystals (ncSi). d-nb.inforesearchgate.net These materials are of interest due to their colloidal stability, pH-independent positive surface charge, and size-tunable photoluminescence in the near-infrared to red spectral region, making them suitable for biological applications. d-nb.inforesearchgate.net

The synthesis involves the initial surface functionalization of hydrogen-terminated silicon nanocrystals with this compound, typically through a microwave-assisted reaction. d-nb.info This creates a surface passivated with alkyl bromide groups. Subsequently, these bromide groups are reacted with a tertiary amine, such as trimethylamine, to form quaternary ammonium cations on the surface of the nanocrystals. d-nb.info This two-step process provides a versatile platform for creating cationic silicon nanocrystals with tailored properties. d-nb.inforesearchgate.net The resulting functionalized nanocrystals have been characterized by various techniques, including transmission electron microscopy, Fourier transform infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS), to confirm their structure and properties. d-nb.inforesearchgate.net

Synthesis and Properties of Cationic Si Nanocrystals:

Step Description Key Feature Reference
1. Surface Functionalization Reaction of ncSi:H with this compound Formation of ncSi:C11Br d-nb.info
2. Quaternization Treatment of ncSi:C11Br with trimethylamine Formation of ncSi:C11TMA d-nb.info

| Resulting Properties | Colloidal stability, pH-independent positive charge, tunable photoluminescence | Suitable for bio-applications | d-nb.inforesearchgate.net |

Metal Nanoparticle Functionalization (e.g., Gold Clusters)

This compound is utilized in the functionalization of metal nanoparticles, particularly gold clusters, to create novel materials with tailored properties for applications in areas like catalysis and sensing. nih.govmdpi.com The terminal alkene and bromide groups of this compound allow for its incorporation into the ligand shell of gold nanoparticles.

One approach involves the synthesis of a trifunctional ligand derived from this compound. For example, diethanolamine (B148213) can be N-alkylated with this compound, and the resulting molecule can be further modified to introduce a thiol group, which can then bind to the surface of a gold nanoparticle. nih.gov The terminal alkene can then be used for further reactions.

Another strategy involves the synthesis of ligands for gold nanoparticles where this compound is a starting material for creating a ligand with a specific functional group, such as a urea (B33335) moiety. mdpi.com These functionalized gold nanoparticles can be used as chemiresistors for the detection of volatile organic compounds. mdpi.com Furthermore, this compound can be used to synthesize ligands that confer amphiphilic properties to gold nanoparticles, making them colloidally stable in aqueous solutions while also being able to interact with hydrophobic environments. jove.comjove.com

Catalysis and Reaction Engineering

Intermediate in Synthetic Routes for Catalytic Species

This compound is a valuable intermediate in the synthesis of various catalytic species. Its bifunctionality allows for its incorporation into larger molecular structures that can act as catalysts or catalyst supports. For instance, it has been used in the synthesis of brominated polyethylene through metallocene-catalyzed copolymerization with ethylene. sigmaaldrich.commdpi.com The resulting polymer, with its pendant bromoalkyl groups, can be further functionalized for various applications, including the development of anion exchange membranes for fuel cells. sigmaaldrich.com

In another application, this compound is used in the synthesis of thiol-functionalized SBA-15, a type of mesoporous silica. rsc.org This is achieved through a two-step process involving the hydrosilylation of this compound with a triethoxysilane, followed by thiolation. rsc.org The resulting material can be used as a support for gold nanoparticles, creating a catalyst for Ullmann-type homocoupling reactions. rsc.org

Pharmaceutical and Agrochemical Intermediates

This compound is a versatile intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. cymitquimica.comchemblink.com Its distinct reactive sites—the terminal double bond and the primary bromide—allow for sequential or orthogonal chemical modifications, making it a valuable building block for complex target molecules.

The compound is a foundational component for constructing intricate organic molecules designed to exhibit biological activity. Its long aliphatic chain and reactive bromide handle are utilized to synthesize derivatives that can interact with biological systems. For instance, it has been used to create novel pyridine-based ligands and cationic surfactants that show significant antimicrobial activity against various foodborne pathogens. Research has also pointed to derivatives of this compound that may inhibit phosphatidylcholine biosynthesis, indicating potential as anticancer agents.

Table 1: Research Findings on Biologically Active Molecules from this compound

Molecule Type Application/Finding Source
Pyridine-Based Ligands Used in hydrogenation reactions with high enantioselectivity.
Cationic Surfactants Demonstrated significant antimicrobial activity against foodborne pathogens.
Phosphatidylcholine Inhibitors Derivatives showed potential anticancer properties in research studies.

In pharmaceutical development, this compound functions as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of the bromine atom is crucial as it allows for nucleophilic substitution reactions, enabling the attachment of various functional groups to the undecenyl scaffold. This versatility makes it possible to synthesize diverse medicinal compounds, where the structure can be modified to enhance efficacy and specificity. The dual functionality of the molecule is leveraged to build more complex structures required for modern drug candidates.

This compound is explicitly identified as a reagent used in the chemoenzymatic synthesis of macrolide antibiotics. cymitquimica.comusbio.netpharmaffiliates.com This class of antibiotics is critical for treating common bacterial infections. In this context, the compound serves as a starting material that is elaborated through a combination of chemical and enzymatic steps to construct the complex macrolactone ring characteristic of these antibiotics.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Specialty Chemicals and Surfactant Synthesis

The unique structure of this compound makes it a valuable precursor in the production of various specialty chemicals, most notably functionalized surfactants. chemblink.com

This compound is employed in the synthesis of functionalized surfactants for a range of applications. chemblink.com Its amphiphilic potential, derived from its long hydrophobic carbon chain and a polarizable bromide group that can be converted into a hydrophilic headgroup, is central to this utility. It is a precursor for cationic surfactants which have been investigated for their antimicrobial properties. Additionally, it is used to create surfactants for consumer products like detergents. chemblink.com A significant application lies in the synthesis of polymerizable surfactants, such as those based on imidazolium (B1220033) ionic liquids, which are instrumental in forming microemulsions for advanced polymerization processes. sigmaaldrich.comchemsrc.com

Table 2: Examples of Functionalized Surfactants from this compound

Surfactant Type Key Feature/Application Source(s)
Cationic Surfactants Exhibit antimicrobial properties.
Detergent Components Used in the formulation of cleaning products. chemblink.com

Development of Coatings and Adhesives

This compound serves as a critical bifunctional monomer in materials science, enabling the synthesis of advanced polymers for high-performance coatings and adhesives. dakenchem.comchemblink.com Its unique structure, featuring a terminal alkene group and a terminal bromine atom, allows for a two-pronged approach to material design. The alkene moiety is readily available for polymerization, while the bromine atom provides a reactive site for subsequent chemical modifications, a strategy that is particularly effective for creating functionalized polymers with tailored properties. dakenchem.comchemblink.comacs.org

This dual reactivity is exploited to incorporate specific functionalities into polymer backbones, enhancing characteristics such as adhesion, thermal stability, and chemical resistance. dakenchem.com For instance, this compound can be copolymerized with other monomers, like propylene or ethylene, to create a polymer chain with pendant bromoalkyl groups. acs.orgnih.govmdpi.commdpi.com These groups act as electrophilic handles for post-polymerization modification via nucleophilic substitution, allowing the introduction of a wide array of polar functional groups. acs.org This methodology is instrumental in overcoming the inherent limitations of non-polar polymers, such as polypropylene, which typically exhibit poor adhesion to polar substrates like metals. nih.govacs.orgacs.orgox.ac.uk

Research Findings in Hot-Melt Adhesives

A significant application of this compound is in the development of functionalized polypropylene (PP) hot-melt adhesives (HMAs). nih.govacs.orgox.ac.uk Research has demonstrated a two-step strategy involving the initial copolymerization of propylene and this compound to produce poly(propylene)-co-(this compound) (PP-Br). acs.orgacs.org This is followed by a solvent-free, quantitative post-modification reaction where the brominated side-chains are substituted with various secondary amines. nih.govacs.orgacs.orgox.ac.uk

This process yields amine-modified polypropylenes that display vastly improved adhesive performance on both steel and polypropylene substrates. nih.govacs.orgox.ac.uk The introduction of amine groups, particularly those containing hydroxyl functionalities, establishes a supramolecular hydrogen-bonding network within the polymer, which is crucial for enhancing adhesion to polar surfaces. nih.govox.ac.ukox.ac.uk

In one study, PP-Br copolymers with this compound incorporations ranging from approximately 3 to 9 mol% were modified with diethylamine (B46881) (DEA), 2-(ethylamino)ethanol (B46374) (EAE), and diethanolamine (DEOA). nih.govacs.org The resulting functionalized polymers were evaluated as HMAs, with lap shear strength tests conducted on steel-steel substrates. The results showed a dramatic increase in adhesive strength compared to unmodified polypropylene. nih.govacs.orgox.ac.uk

Specifically, the PP-DEOA and PP-EAE variants exhibited the highest mean adhesive forces, reaching 17.4 MPa and 16.8 MPa, respectively. nih.govacs.orgox.ac.uk The PP-DEOA demonstrated a remarkable 252-fold increase in adhesive strength compared to the unmodified PP benchmark and achieved strengths comparable to conventional structural adhesives. nih.govacs.orgox.ac.uk For multi-substrate adhesion between steel and plastic, the failure mode was found to depend on the interplay between the adhesive's ability to bind to the polar steel surface and its diffusion into the plastic substrate. nih.govox.ac.ukox.ac.uk In these cases, PP-DEA and PP-EAE were identified as optimal, showing failure by stock break, which indicates that the adhesive bond was stronger than the substrate itself. nih.govacs.orgacs.orgox.ac.uk

Table 1: Adhesive Performance of Functionalized Polypropylene Copolymers
Polymer IDModifierComonomer Incorporation (mol %)Mean Adhesive Force (MPa) on Steel
PPNone0<0.1
PP-DEADiethylamine (DEA)4.785.8
PP-EAE2-(ethylamino)ethanol (EAE)4.7816.8
PP-DEOADiethanolamine (DEOA)4.7817.4

The data in this table is compiled from research on amine-modified polypropylenes for hot-melt adhesive applications. nih.govacs.orgacs.orgox.ac.uk

Role in Coatings and Surface Modification

In the realm of coatings, this compound is used to functionalize surfaces and create cross-linked polymer networks. dakenchem.com The terminal bromine atom can initiate cross-linking reactions with groups containing active hydrogen, such as hydroxyl and amino groups, thereby increasing the network density of the polymer. dakenchem.com This cross-linking improves the thermal stability, mechanical properties, wear resistance, and chemical resistance of materials used in coatings and insulation. dakenchem.com

Research Challenges and Future Directions

Scalability and Efficiency in Synthesis

A primary challenge lies in the development of scalable, efficient, and cost-effective synthetic routes to high-purity 11-bromo-1-undecene. While several methods exist, they each possess inherent limitations.

Common synthetic methods include the radical bromination of 1-undecene (B165158), hydrobromination of a suitable diene, and the dehydrohalogenation of 1,11-dibromoundecane. Radical bromination, often employing N-bromosuccinimide (NBS), is straightforward but can suffer from low regioselectivity, leading to isomeric impurities that are problematic for precision applications like acyclic diene metathesis (ADMET) polymerization. rsc.org Dehydrohalogenation offers a path from stable dibromide intermediates, but the reaction is sensitive to base strength and solvent choice to favor the desired elimination over substitution side reactions.

Future efforts are focused on optimizing these processes for industrial-scale production. The use of continuous-flow systems, for example, is being explored to improve reaction control, reproducibility, and safety. A significant achievement in scalability has been demonstrated through a 100 g synthesis using a Ziegler-Natta catalyst system, proving the feasibility of pilot-scale experiments for producing polymers from this monomer.

Table 1: Comparative Analysis of Common Synthetic Routes for this compound.
MethodTypical Yield (%)Purity (%)Key AdvantagesLimitations
Radical Bromination65–7590–95Simple setup, scalableLow regioselectivity
Hydrobromination70–8085–90High terminal selectivityRequires diene precursor
Dehydrohalogenation60–7088–93Uses stable dibromide intermediatesSensitive to base strength

Control over Reaction Selectivity and Stereochemistry

The dual functionality of this compound presents a significant challenge in controlling reaction selectivity. Reactions can occur at the terminal double bond (e.g., addition, metathesis, polymerization) or at the carbon-bromine bond (e.g., nucleophilic substitution). Achieving chemoselectivity is paramount for its use as a monomer and in the synthesis of complex molecules.

Furthermore, controlling stereochemistry in reactions involving the double bond is a critical area of research. For instance, the stereoselective synthesis of related bromoalkenes has been achieved via the bromination of alkenylboranes, where the reaction proceeds with an inversion of configuration to produce (Z)-1-bromoalkenes with high stereoselectivity. scielo.org.boredalyc.org Similar control over the reactions of this compound is a key goal. In cascade cycloisomerization reactions, the stereochemistry of the starting 1-bromo-1,5-enyne has been shown to stereospecifically determine the configuration of the final tricyclic product. acs.org Future work will focus on developing methods that provide precise control over both regio- and stereoselectivity in the functionalization of this versatile compound.

Development of Novel Catalytic Systems

Advances in catalysis are crucial for unlocking the full potential of this compound, particularly in polymerization. The development of catalysts that are tolerant to the polar bromide group while maintaining high activity and control over polymer architecture is a major research thrust.

Metallocene and Ziegler-Natta catalysts have been successfully employed for the copolymerization of this compound with olefins like ethylene (B1197577) and propylene (B89431). mdpi.comacs.org A key finding is the profound impact of the cocatalyst on monomer incorporation. Research has shown that switching the cocatalyst from modified methylaluminoxane (B55162) (MMAO) to dried methylaluminoxane (dMAO) in a metallocene-catalyzed copolymerization with ethylene dramatically increased the incorporation of this compound from a maximum of 4.3 mol% to 25.2 mol%. mdpi.comresearchgate.net Similarly, a robust Ziegler-Natta system based on TiCl3ˑAA and a triisobutylaluminum (B85569) (TiBA) cocatalyst has been developed that can incorporate up to 50 mol% of the bromo-monomer without catalyst deactivation.

Future directions include the design of novel catalytic systems with even greater functional group tolerance and selectivity. This includes exploring heterogeneous catalysts, such as a palladium catalyst with an immobilized bis(oxazoline) ligand, to simplify catalyst removal and recycling. nih.gov Additionally, research into chiral catalysts, such as Rhodium-BINAP complexes for asymmetric bromination, aims to provide enantioselective synthetic routes, although current yields are not yet optimal.

Table 2: Effect of Catalyst Systems on this compound (11-Br) Copolymerization.
Co-monomerCatalyst SystemMax. 11-Br Incorporation (mol%)Reference
Ethylenerac-Et(H4Ind)2ZrCl2 / MMAO4.3 mdpi.comresearchgate.net
Ethylenerac-Et(H4Ind)2ZrCl2 / dMAO25.2 mdpi.comresearchgate.net
PropyleneCs-symmetric catalyst (M4) / MAO15.5 acs.org
4-phenyl-2-buteneTiCl3ˑAA / TiBA50

Advanced Characterization of Complex Architectures

As this compound is used to create increasingly complex macromolecular architectures—such as graft, star-shaped, and functionalized polymers—the need for advanced characterization techniques becomes more acute. db-thueringen.de Standard techniques like Gel Permeation Chromatography (GPC) provide information on molecular weight distribution, but more sophisticated methods are required to elucidate detailed structural information.

High-resolution Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the incorporation of the monomer into polymer chains, identified by a characteristic signal for the methylene (B1212753) protons adjacent to the bromine atom (–CH₂–Br) at approximately 3.5 ppm. mdpi.comresearchgate.net Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) are invaluable for analyzing the precise structure of complex polymers, such as ω-undecenyl polyethylene (B3416737) oxide (PEO) macromonomers synthesized using this compound. db-thueringen.de

For functionalized materials, surface-sensitive techniques are critical. Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been effectively used to confirm the quantitative conversion of bromide groups in post-polymerization modification reactions and to measure the attachment density of this compound onto the surface of silica (B1680970) nanoparticles. researchgate.nettandfonline.com High-resolution X-ray Photoelectron Spectroscopy (XPS) is another powerful tool for characterizing the surface composition of functionalized materials, such as modified silicon nanocrystals. d-nb.info The future will see an increased reliance on a combination of these advanced techniques to fully understand the structure-property relationships in these complex materials.

Exploration of New Applications in Emerging Fields

The unique bifunctionality of this compound makes it a versatile platform for creating novel materials for a wide range of emerging technologies. Research is actively exploring its use in fields beyond traditional polymer chemistry.

Energy Materials: A significant area of application is in the synthesis of anion exchange membranes (AEMs) for fuel cells and other electrochemical devices. acs.orgacs.org By copolymerizing this compound with monomers like 4-methyl-1-pentene (B8377) or propylene, functional polyolefins are created that can be quaternized to produce highly anion-conductive and chemically stable membranes. acs.orgacs.orgmdpi.comx-mol.net

Nanotechnology: this compound is used to functionalize nanoparticles. It can be attached to thiol-terminated silica nanoparticles via photoinduced thiol-ene "click" chemistry to create tailored nanomaterials. researchgate.nettandfonline.com It has also been used to create stable, functionalized silicon nanocrystals with size-tunable photoluminescence for potential use in bio-imaging and sensing. d-nb.info

Advanced Materials: In materials science, it is used as a component in advanced polymer dielectrics to enhance dielectric strength. lookchem.com It is also a key monomer in ADMET polymerization to create covalent one-dimensional chains of single-molecule magnets. acs.org

Biomaterials and Surface Chemistry: The compound serves as a precursor in the multi-step synthesis of complex alkanethiols used for creating self-assembled monolayers (SAMs) on gold surfaces, which have applications in studying cell adhesion and signaling. nih.govnih.gov It is also used in the synthesis of molecular probes for lipid research. csic.es

Future research will continue to push the boundaries, exploring applications in areas such as drug delivery, advanced coatings, and stimuli-responsive materials.

Green Chemistry and Sustainable Synthesis of this compound

Improving the environmental footprint of chemical synthesis is a global challenge. For this compound, future research will increasingly focus on green chemistry principles to develop more sustainable manufacturing processes. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency.

Promising green approaches are emerging, although they currently face challenges with scalability. These include:

Solvent-Free Reactions: The use of ball milling with N-bromosuccinimide (NBS) represents a potential solvent-free route, though yields require optimization.

Biocatalysis: Enzymatic reactions offer a mild and highly selective alternative to traditional chemical methods. The use of haloperoxidases from marine algae for bromination at room temperature is a compelling, albeit currently unscalable, option. The successful use of enzymes like Candida antarctica lipase (B570770) B for the synthesis of the related compound 11-bromo-1-undecanol (B108197) suggests that biocatalytic routes are a viable area for future exploration.

Photocatalysis: UV-assisted bromination using NBS offers another pathway that can proceed under mild conditions, potentially reducing energy consumption and byproducts.

Developing recyclable heterogeneous catalysts and designing processes that operate in greener solvents or solvent-free conditions will be key to making the synthesis of this compound more sustainable.

Theoretical and Computational Refinements in Reaction Prediction

The experimental complexities associated with controlling the reactivity of this compound highlight a critical need for theoretical and computational modeling. While specific computational studies on this molecule are not yet widely reported, this represents a significant future research direction.

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, catalyst behavior, and selectivity. Future theoretical work could focus on:

Predicting Regioselectivity: Modeling reaction pathways to understand and predict the regioselectivity of reactions like radical bromination, helping to devise strategies to minimize unwanted isomers.

Catalyst Design: Simulating the interaction between this compound and various catalyst systems to rationalize experimental observations, such as the dramatic effect of cocatalysts on monomer incorporation in polymerization. mdpi.comresearchgate.net This can guide the rational design of new, more efficient catalysts with higher functional group tolerance.

Understanding Stereocontrol: Elucidating the transition states and energy barriers in stereoselective reactions to predict and explain stereochemical outcomes.

The development of accurate predictive models would accelerate research by reducing the need for extensive experimental screening, enabling a more targeted approach to optimizing reaction conditions and designing novel materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.